molecular formula C5H9NO5 B068775 (2S)-2-(methoxyamino)butanedioic acid CAS No. 189282-87-9

(2S)-2-(methoxyamino)butanedioic acid

Cat. No.: B068775
CAS No.: 189282-87-9
M. Wt: 163.13 g/mol
InChI Key: KWDXGALCQUZREM-VKHMYHEASA-N
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Description

(2S)-2-(Methoxyamino)butanedioic acid is a chiral succinic acid derivative featuring a methoxyamino (-NH-OCH₃) substituent at the C2 position of the four-carbon dicarboxylic acid backbone. Its molecular formula is C₅H₉NO₅, with a molecular weight of 163.13 g/mol. This compound is structurally distinct due to the presence of both a methoxyamino group and two carboxylic acid groups, which influence its acidity, solubility, and intermolecular interactions.

Properties

CAS No.

189282-87-9

Molecular Formula

C5H9NO5

Molecular Weight

163.13 g/mol

IUPAC Name

(2S)-2-(methoxyamino)butanedioic acid

InChI

InChI=1S/C5H9NO5/c1-11-6-3(5(9)10)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1

InChI Key

KWDXGALCQUZREM-VKHMYHEASA-N

SMILES

CONC(CC(=O)O)C(=O)O

Isomeric SMILES

CON[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

CONC(CC(=O)O)C(=O)O

Synonyms

L-Aspartic acid, N-methoxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between (2S)-2-(methoxyamino)butanedioic acid and related compounds:

Compound Molecular Formula Key Functional Groups Acidity (pKa) Solubility Biological Role References
This compound C₅H₉NO₅ Methoxyamino, two -COOH ~2.5 (COOH), ~5.5 (NH-OCH₃)* Moderate (polar solvents) Potential enzyme modulator
L-Malic acid C₄H₆O₅ Hydroxy (-OH), two -COOH 3.4, 5.1 High in water Krebs cycle intermediate
N-Glutamylaspartate C₉H₁₄N₂O₇ Peptide bond, two -COOH, amino (-NH₂) ~2.1, ~4.1, ~9.9 High in water Dipeptide, metabolic signaling
(2S)-2-Amino-4-methoxy-butanoic acid HCl C₅H₁₀ClNO₃ Methoxy (-OCH₃), amino (-NH₂), -COOH ~2.3 (COOH), ~9.8 (NH₂) High (salt form) Synthetic intermediate, drug candidate
Benzilic acid C₁₄H₁₂O₃ Hydroxy (-OH), diphenyl, -COOH ~3.0 Low in water Anticholinergic agent

Key Observations:

Structural Variations: The methoxyamino group in the target compound replaces the hydroxy group in L-malic acid or the peptide bond in N-glutamylaspartate . This substitution reduces hydrogen-bonding capacity compared to hydroxy-containing analogs but introduces steric and electronic effects that may alter receptor binding. Compared to (2S)-2-amino-4-methoxy-butanoic acid hydrochloride, the target compound has a longer backbone (butanedioic vs. butanoic acid) and lacks a free amino group, reducing its basicity .

Physicochemical Properties: Acidity: The dicarboxylic acid backbone gives the target compound two acidic protons (pKa ~2.5 and ~5.5, estimated from succinic acid analogs). This contrasts with L-malic acid (pKa 3.4 and 5.1), which has a weaker second dissociation due to the electron-donating hydroxy group . Solubility: The target compound likely has moderate solubility in polar solvents like DMSO or ethanol, unlike the highly water-soluble N-glutamylaspartate or the hydrochloride salt in .

Biological Relevance: The methoxyamino group may confer resistance to enzymatic degradation compared to amino or hydroxy groups, as seen in synthetic peptides . Unlike benzilic acid, which has anticholinergic activity due to its bulky diphenyl group , the target compound’s smaller structure may favor interactions with metabolic enzymes or transporters.

Limitations and Contradictions

  • Data Gaps: No direct solubility or crystallographic data exist for the target compound; properties are inferred from analogs.

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